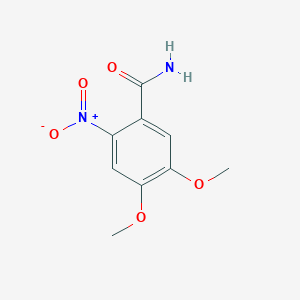
5-Chloronaphthalen-1-amine
Vue d'ensemble
Description
5-Chloronaphthalen-1-amine (5-CNA) is an amine derived from the chlorination of naphthalene. It is a colorless to light yellow liquid with a faint odor. 5-CNA has a variety of industrial applications, including being used as an intermediate in the manufacture of dyes, drugs, and other organic compounds. It is also used as a solvent in the production of lacquers, varnishes, and other coatings. In addition, 5-CNA is used as a reagent in the synthesis of a variety of compounds, including amines, amides, and esters.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
5-Chloronaphthalen-1-amine has been used in catalytic processes and chemical reactions. For example, palladium-Xantphos complexes have been utilized in the selective amination of polyhalopyridines, yielding products with high chemoselectivity and isolated yield (Ji, Li, & Bunnelle, 2003). Additionally, palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes has been shown to rapidly produce 1-aminonaphthalenes under specific conditions, offering improvements in yields for certain substrates (Wang, Magnin, & Hamann, 2003).
Polymer Science
In polymer science, the amine groups in naphthalene derivatives are pivotal for the synthesis of functional polymers. For example, polymers with pendent amine groups have been developed for controlled release systems in pharmaceutical applications (Babazadeh, 2008). Moreover, the electrochemical preparation and characterization of poly(1,5-diaminonaphthalene), a functional polymer, demonstrates the significant role of amine groups in complexing with metal ions and facilitating doping-dedoping reactions (Hong & Park, 2003).
Materials Science
In materials science, derivatives of naphthalene with amine substituents have been explored for their solubility in supercritical carbon dioxide, which is crucial for applications in extraction and material processing. Studies on the solubility of these compounds provide insights into their potential industrial applications (Zacconi et al., 2017).
Sensing and Detection
Aminonaphthalene derivatives have been investigated for their potential in sensing and detection applications. For instance, a ratiometric fluorescent chemosensor constructed with 4,5-diaminonaphthalimide was designed for the selective and visual detection of phosgene (Wang, Zhong, & Song, 2017). This demonstrates the potential of aminonaphthalene derivatives in developing sensitive detection methods for specific chemicals.
Environmental Chemistry
Research on OH radical-initiated atmospheric oxidation of 1-chloronaphthalene provides insights into the environmental fate of such compounds. Understanding these mechanisms is essential for assessing the environmental impact of aminonaphthalene derivatives (Cui et al., 2018).
Propriétés
IUPAC Name |
5-chloronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFLIJXBMJNZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403465 | |
| Record name | 5-chloronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronaphthalen-1-amine | |
CAS RN |
2750-80-3 | |
| Record name | 5-chloronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

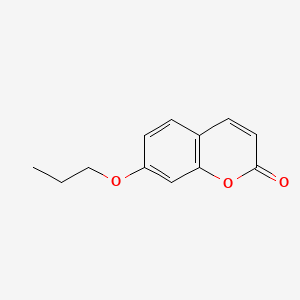


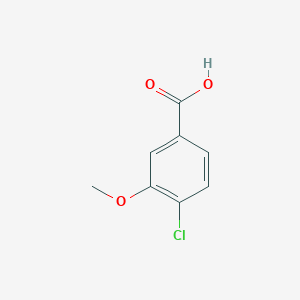

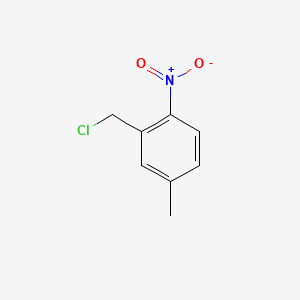
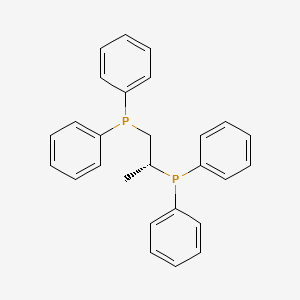
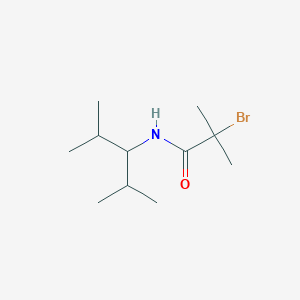
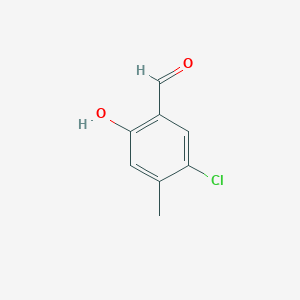
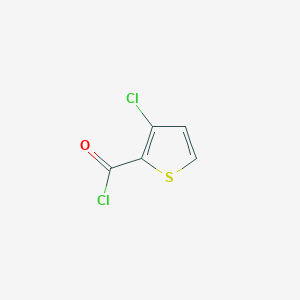
![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
